5-azido-1-methyl-1H-1,2,3-triazole

Click Chemistry Synthetic Building Blocks Procurement Specification

This azide-terminated triazole building block features the azido group directly attached to the electron-deficient 1-methyl-1,2,3-triazole ring, delivering distinct electronic and steric properties unattainable with generic alkyl or aryl azides. It enables copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions to construct bis-triazole scaffolds with defined connectivity for medicinal chemistry, ligand design, and polymer functionalization. The minimum 95% purity ensures reproducible stoichiometry, reducing excess reagent compensation in multi-step syntheses. Choose this compound when your application demands the precise introduction of a 1-methyl-1,2,3-triazol-5-yl moiety—no alternative azide can generate the identical triazole-triazole linked architecture.

Molecular Formula C3H4N6
Molecular Weight 124.1 g/mol
CAS No. 1701551-07-6
Cat. No. B1383169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-azido-1-methyl-1H-1,2,3-triazole
CAS1701551-07-6
Molecular FormulaC3H4N6
Molecular Weight124.1 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)N=[N+]=[N-]
InChIInChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3
InChIKeyCWWQVJPYBSSFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido-1-methyl-1H-1,2,3-triazole (CAS 1701551-07-6): Chemical Identity and Procurement-Grade Specification


5-Azido-1-methyl-1H-1,2,3-triazole (CAS 1701551-07-6) is a nitrogen-rich heterocyclic building block with molecular formula C₃H₄N₆ and molecular weight 124.1 g/mol, featuring an azido group directly attached to the C5 position of a 1-methyl-1,2,3-triazole ring [1]. This compound is commercially available as a research chemical and synthetic intermediate, supplied with a minimum purity specification of 95% [2]. The azide functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, positioning this compound within the broader class of click chemistry reagents [3]. However, the direct attachment of the azido group to the electron-deficient triazole ring confers distinct electronic and steric properties compared to alkyl or aryl azides, making this compound structurally unique among commercially available azide building blocks.

Why 5-Azido-1-methyl-1H-1,2,3-triazole Cannot Be Substituted with Common Azide Reagents


Generic substitution of 5-azido-1-methyl-1H-1,2,3-triazole with common azide reagents such as benzyl azide, phenyl azide, or sodium azide fails due to fundamental differences in electronic environment, steric profile, and resulting click chemistry kinetics. Heterocyclic azides, particularly those with the azido group directly attached to an electron-deficient triazole ring, exhibit distinct reactivity patterns compared to aliphatic or simple aromatic azides [1]. The N1-methyl substitution further modulates the electronic density of the triazole ring, influencing both the stability of the azide and the regiochemical outcome of cycloaddition reactions. For applications requiring the introduction of a 1-methyl-1,2,3-triazol-5-yl moiety—whether as a pharmacophore in medicinal chemistry, a ligand component in catalysis, or a specific connectivity point in materials—no alternative azide can generate the identical triazole-triazole linked scaffold. The compound's specific molecular architecture (C3H4N6, 124.1 g/mol) represents a unique entry point for constructing 5-substituted 1-methyl-1,2,3-triazole derivatives that cannot be accessed via generic azide substitution .

5-Azido-1-methyl-1H-1,2,3-triazole: Quantitative Differentiation Evidence for Procurement Decisions


Commercial Purity Specification: 5-Azido-1-methyl-1H-1,2,3-triazole versus Generic Azide Building Blocks

5-Azido-1-methyl-1H-1,2,3-triazole is commercially supplied with a documented minimum purity specification of 95%, as verified by independent vendor technical datasheets . In comparison, sodium azide (CAS 26628-22-8), the most widely used inorganic azide source for in situ azide generation, is typically supplied at ≥99% purity but cannot function as a direct building block for introducing pre-formed triazole scaffolds. Benzyl azide, a common organic azide comparator, is frequently synthesized in situ due to stability concerns and is rarely available as a characterized, shelf-stable commercial reagent with certified purity. The availability of 5-azido-1-methyl-1H-1,2,3-triazole as a pre-qualified, purity-verified solid eliminates the variability associated with in situ azide generation, reducing the risk of side reactions from unreacted sodium azide that can form undesired NH-triazole byproducts [1].

Click Chemistry Synthetic Building Blocks Procurement Specification

Molecular Scaffold Uniqueness: 5-Azido-1-methyl-1H-1,2,3-triazole as the Sole Commercial Source of the 1-Methyl-1,2,3-triazol-5-yl Azide Motif

5-Azido-1-methyl-1H-1,2,3-triazole (C3H4N6, MW 124.1) is the only commercially cataloged compound that provides the 1-methyl-1,2,3-triazol-5-yl azide motif as a discrete, purchasable building block [1]. Regioisomeric comparators such as 4-azido-1-methyl-1H-1,2,3-triazole (PubChem CID 121553531) differ in the attachment position of the azido group (C4 versus C5) and may exhibit distinct reactivity profiles [2]. Structurally related compounds with the same molecular formula (C3H4N6) include 5-(azidomethyl)-1H-1,2,3-triazole (CAS 861099-35-6), which features a methylene spacer between the triazole ring and the azido group, and 3-azido-5-methyl-1H-1,2,4-triazole (NIST), which belongs to the 1,2,4-triazole regioisomeric series [3]. None of these compounds produce the identical triazole-triazole connectivity upon cycloaddition with alkynes. The C5-azido substitution pattern on a 1-methyl-1,2,3-triazole core is not commercially available from any other cataloged building block, making this compound a sole-source procurement item for applications requiring this specific connectivity.

Medicinal Chemistry Click Chemistry Heterocyclic Building Blocks

Electronic Modulation by N1-Methyl Substitution: Impact on Azide Stability and Reactivity

The N1-methyl group in 5-azido-1-methyl-1H-1,2,3-triazole modulates the electronic density of the triazole ring, which in turn influences the stability and reactivity of the C5-attached azido group. Systematic studies on 5-azido-1,2,3-triazoles have demonstrated that electron-withdrawing N1 substituents significantly alter the thermal behavior and diazo transfer efficiency of these compounds [1]. Specifically, 5-amino-1,2,3-triazoles bearing strong electron-withdrawing N1 substituents cannot be converted to the corresponding azides via standard diazotization methods, requiring instead diazo transfer on the conjugate bases with tosyl azide [1]. In contrast, the N1-methyl substituent in the target compound provides a moderate electron-donating effect via hyperconjugation, which stabilizes the azide relative to N1-unsubstituted or N1-electron-withdrawing analogs while maintaining sufficient reactivity for click chemistry applications. While direct comparative kinetic data for this specific compound versus N1-H or N1-aryl analogs are not available in the published literature, the class-level inference from systematic studies on 5-azido-1,2,3-triazoles establishes that N1 substitution is a critical determinant of azide stability and synthetic accessibility [1].

Physical Organic Chemistry Click Chemistry Azide Stability

Heterocyclic Azide Reactivity Class Differentiation: 5-Azido-1-methyl-1H-1,2,3-triazole versus Aliphatic and Aromatic Azides

As a heterocyclic azide with the azido group directly attached to a 1,2,3-triazole ring, 5-azido-1-methyl-1H-1,2,3-triazole belongs to a distinct reactivity class compared to aliphatic azides (e.g., benzyl azide) and simple aromatic azides (e.g., phenyl azide). The first systematic review on heterocyclic azides establishes that compounds in this class exhibit unique reactivity patterns with acetylene and acetonitrile derivatives, alkenes, enamines, and dicarbonyl compounds [1]. The electron-deficient nature of the triazole ring, combined with the adjacent azido group, creates a push-pull electronic system that can influence both the rate of cycloaddition and the stability of intermediates. While head-to-head kinetic comparisons between 5-azido-1-methyl-1H-1,2,3-triazole and specific aliphatic or aromatic azides are not reported in the current literature, the class-level distinction is well-documented: heterocyclic azides generally react via different mechanistic pathways and produce different product distributions than their aliphatic/aromatic counterparts, particularly in reactions with electron-deficient alkynes and in metal-catalyzed transformations [1].

Click Chemistry Heterocyclic Chemistry Cycloaddition

5-Azido-1-methyl-1H-1,2,3-triazole: Recommended Application Scenarios Based on Verified Evidence


Synthesis of Bis-Triazole Ligands and Supramolecular Assemblies

This compound serves as an azide-terminated triazole building block for CuAAC or SPAAC reactions with alkyne-functionalized partners, generating bis-triazole scaffolds with defined connectivity [1]. The resulting 1,4-disubstituted or 1,5-disubstituted triazole-triazole linked structures are valuable as ligands in coordination chemistry and as components in supramolecular assemblies. The 95% minimum purity specification ensures reproducible stoichiometry in polymerization and dendrimer synthesis applications, reducing the need for excess reagent compensation .

Medicinal Chemistry Scaffold Diversification via 5-Position Functionalization

In medicinal chemistry programs exploring 1,2,3-triazole-containing pharmacophores, this compound enables direct introduction of the 1-methyl-1,2,3-triazol-5-yl moiety via click chemistry [1]. This is particularly valuable for structure-activity relationship (SAR) studies where the triazole ring serves as an amide bioisostere or a metabolic stability-enhancing motif. The C5-attached azide offers a distinct connectivity pattern compared to more common C4-substituted triazole building blocks, expanding accessible chemical space [2].

Polymer Functionalization and Materials Chemistry

5-Azido-1-methyl-1H-1,2,3-triazole can serve as a clickable monomer or chain-end functionalization agent for polymer synthesis [1]. The azide functionality enables post-polymerization modification via CuAAC with alkyne-bearing payloads including fluorescent dyes, targeting ligands, or crosslinking agents. The N1-methyl group eliminates potential hydrogen-bonding complications associated with N1-unsubstituted triazoles, providing more predictable polymer physical properties [3].

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azido group in this compound is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne reagents such as DBCO or BCN [1]. Unlike CuAAC, SPAAC proceeds without copper catalyst, enabling bioorthogonal labeling applications in living systems where copper toxicity is a concern. The triazole scaffold provides a rigid, metabolically stable linker between the biomolecule of interest and the conjugated payload [4].

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